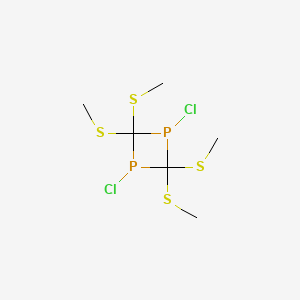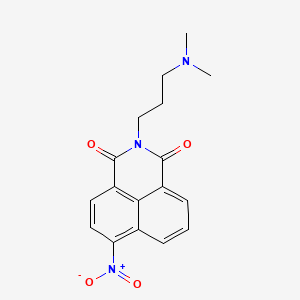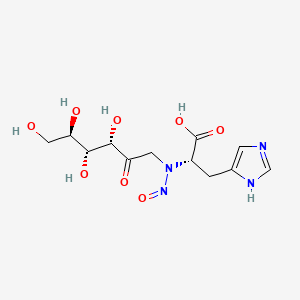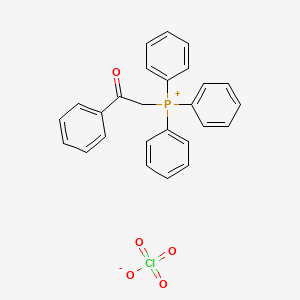
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C33H27ClNO6P. It is known for its unique structure, which includes a triphenylphosphonium group and a perchlorate anion. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the reaction of triphenylphosphine with 2-oxo-2-phenylethyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
化学反応の分析
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
科学的研究の応用
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate exerts its effects involves interactions with various molecular targets. The triphenylphosphonium group can interact with cellular membranes, while the perchlorate anion can participate in ionic interactions. These interactions can affect cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
- (1-(Benzoylamino)-2-oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- (2-Oxo-2-phenyl-1-phenylacetylamino-ethyl)-triphenyl-phosphonium chloride
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
95407-68-4 |
|---|---|
分子式 |
C26H22ClO5P |
分子量 |
480.9 g/mol |
IUPAC名 |
phenacyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C26H22OP.ClHO4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
POEUEPVSESMPKN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



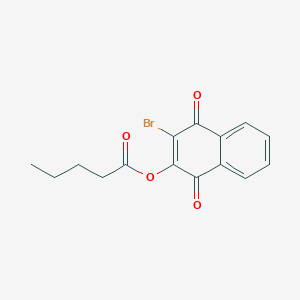
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

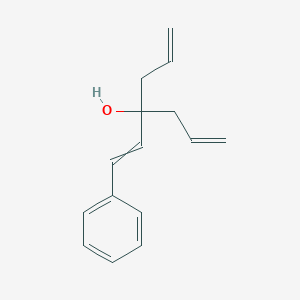
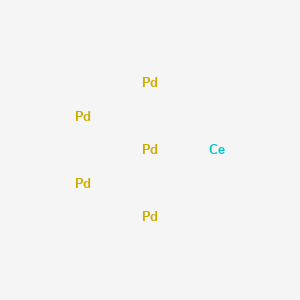

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)

